molecular formula C5H9BrO5S B8277797 Methyl 4-bromo-2-sulfo-butyrate

Methyl 4-bromo-2-sulfo-butyrate

Cat. No.: B8277797
M. Wt: 261.09 g/mol
InChI Key: ZMZYQSOZPLMJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-sulfo-butyrate is a synthetic organic compound characterized by a four-carbon butyrate backbone with a bromo (-Br) substituent at position 4 and a sulfonic acid (-SO₃H) group at position 2. This ester combines halogenation and sulfonation, making it a multifunctional intermediate in pharmaceutical and chemical synthesis. Its bromo group enhances electrophilic reactivity, while the sulfonic acid group contributes to high polarity and water solubility.

Properties

Molecular Formula

C5H9BrO5S

Molecular Weight

261.09 g/mol

IUPAC Name

4-bromo-1-methoxy-1-oxobutane-2-sulfonic acid

InChI

InChI=1S/C5H9BrO5S/c1-11-5(7)4(2-3-6)12(8,9)10/h4H,2-3H2,1H3,(H,8,9,10)

InChI Key

ZMZYQSOZPLMJFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCBr)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include brominated esters, sulfonated esters, and unsaturated derivatives. Below is a comparative analysis based on substituent effects and evidence-derived properties:

Table 1: Comparative Properties of Methyl 4-bromo-2-sulfo-butyrate and Analogous Compounds
Compound Name Substituents Key Features Reactivity/Applications
This compound Br (C4), -SO₃H (C2) High polarity due to -SO₃H; Br acts as a leaving group. Potential in nucleophilic substitutions, sulfonylation reactions.
Methyl 4-bromo-2-butenoate Br (C4), double bond (C2–C3) Unsaturated backbone; bromo group enhances electrophilicity. Used in Diels-Alder reactions, polymer synthesis.
Methyl palmitate Long alkyl chain (C16) Non-polar; typical fatty acid methyl ester. Biofuel additive, surfactant.
Ethyl linolenate Polyunsaturated fatty acid Three double bonds; low stability to oxidation. Nutritional supplements, lipid research.
Sandaracopimaric acid methyl ester Diterpene backbone Complex cyclic structure; natural resin derivative. Antimicrobial agents, resin chemistry.

Substituent Effects

  • Bromo Group: In this compound and Methyl 4-bromo-2-butenoate , the bromo substituent facilitates nucleophilic substitutions (e.g., Suzuki couplings) but increases molecular weight compared to non-halogenated esters.
  • Sulfonic Acid Group : The -SO₃H group in the target compound significantly enhances water solubility and acidity (pKa ~1–2), contrasting with esters like methyl palmitate , which are hydrophobic.
  • Double Bonds: Methyl 4-bromo-2-butenoate contains a conjugated double bond, enabling cycloaddition reactions, whereas the saturated backbone of this compound may favor stability in acidic conditions.

Reactivity and Stability

  • Electrophilicity: The bromo group in both this compound and Methyl 4-bromo-2-butenoate makes them susceptible to nucleophilic attack, but the electron-withdrawing -SO₃H group in the former may further activate the adjacent carbonyl.
  • Thermal Stability: Sulfonated esters like this compound are likely less volatile than unsaturated analogs (e.g., Ethyl linolenate ) due to stronger intermolecular forces.

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